molecular formula C23H15F4N3O2 B2780842 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-74-0

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2780842
CAS No.: 1005306-74-0
M. Wt: 441.386
InChI Key: VWFWTWKCYFVNPV-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine core.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups and naphthyridine core allow it to bind with high affinity to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its combination of fluorinated groups and naphthyridine core, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c24-18-9-3-1-6-15(18)13-30-20-14(7-5-11-28-20)12-16(22(30)32)21(31)29-19-10-4-2-8-17(19)23(25,26)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWTWKCYFVNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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